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Compound of Interest

Compound Name: mTOR inhibitor-23

Cat. No.: B607156

An In-depth Technical Guide to mTOR Inhibitor-
23 (DHM25)

For Researchers, Scientists, and Drug Development Professionals

Abstract

mTOR inhibitor-23 (DHM25) is a novel, selective, and irreversible covalent inhibitor of the
mammalian target of rapamycin (mMTOR).[1] Developed from a chromene backbone, DHM25
has demonstrated potent antitumor activity, particularly against triple-negative breast cancer
(TNBC) cell lines.[1] Its mechanism of action involves the formation of a covalent bond within
the ATP-binding pocket of mMTOR, leading to the inhibition of both mTORC1 and mTORC2
signaling pathways. This technical guide provides a comprehensive overview of the chemical
structure, properties, mechanism of action, and experimental protocols related to DHM25,
intended to serve as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

DHMZ25, also known as mTOR inhibitor-23, is a synthetic small molecule with a distinct
chromene core. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties of DHM25
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Property Value

IUPAC Name 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-
chromene

Synonyms MTOR inhibitor-23, DHM25

Molecular Formula C15HsBrsNOs

Molecular Weight 489.94 g/mol

CAS Number 1685280-21-0

Appearance Not specified

Purity Not specified

ble 2: Physicochemical ies of g

Property Value Notes
Not explicitly quantified in ) o
ICs0 (NMTOR) ] Described as a potent inhibitor.
public sources
Quantitative solubility in
Solubility Freely soluble in DMSO agueous or other organic
solvents is not specified.
Specific stability data (e.g., in
different solvents,
. Stable under recommended temperatures, pH) is not
Stability N ) )
storage conditions publicly available. Long-term
storage in DMSO at -20°C is
recommended.

Mechanism of Action

DHMZ25 is a selective, competitive, and irreversible covalent inhibitor of mTOR.[1] Its inhibitory

action is attributed to its ability to form a covalent bond with a nucleophilic amino acid residue

within the ATP-binding site of the mTOR kinase domain.[1] This covalent modification

permanently inactivates the kinase, thereby blocking downstream signaling.
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The binding of DHM25 to mTOR inhibits both of its complexes, mTORC1 and mTORC2. The
inhibition of MTORC1 disrupts the phosphorylation of its key downstream effectors, p70 S6
Kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and
cell growth. The inhibition of mMTORC?2 is evidenced by the reduced phosphorylation of Akt at
Ser473, a key node in cell survival pathways.
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Caption: Simplified mTOR signaling pathway and the inhibitory action of DHM25.
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In Vitro and In Vivo Antitumor Activity

DHM25 has demonstrated significant antitumor activity in preclinical models of triple-negative
breast cancer.

ble 3- In Vi ity of | - Cell Li

Cell Line Assay Endpoint Result
o Potent inhibition
MDA-MB-231 Cell Viability ICso
observed
N Potent inhibition
MDA-MB-468 Cell Viability ICs0

observed

Table 4: In Vivo Activity of DHM25 in a TNBC Xenograft
Model|

Animal Model Tumor Type Treatment Regimen Outcome

Significant inhibition of
_ MDA-MB-231 B
NOD/SCID mice Not specified tumor growth and
xenograft )
metastasis

Experimental Protocols

The following protocols are generalized methodologies for key experiments involving DHM25,
based on standard laboratory techniques. Researchers should optimize these protocols for
their specific experimental conditions.

MTOR Kinase Assay

This assay is used to determine the direct inhibitory effect of DHM25 on mTOR kinase activity.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Preparation

Grepare Kinase Reaction BuffeD [Prepare DHM25 Dilutions) Grepare ATP Solutior) Grepare Substrate Solution (e.g., PHAS—ID
\ Asiay

Add buffer, nTOR enzyme, and DHM25 to wells]

Qnitiate reaction with ATP and substrate)

Y

Incubate at 30°C

A

4
Stop reaction

Detection
Y

Gransfer to filter membrane]

/

y
Wash membrane
(o

y

/

Add scintillant

/

Measure radioactivity

Click to download full resolution via product page

Caption: Experimental workflow for a radioactive mTOR kinase assay.
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Protocol:

e Prepare Reagents:

[¢]

Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCI, 20 mM MgClz, 1 mM DTT).

[e]

ATP solution containing [y-32P]ATP.

[e]

Substrate (e.g., recombinant PHAS-I/4E-BP1).

Serial dilutions of DHM25 in DMSO.

(¢]

e Assay Procedure:

o In a 96-well plate, combine kinase buffer, purified mTOR enzyme, and DHM25 or vehicle
(DMSO).

o Pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for
covalent bond formation.

o Initiate the kinase reaction by adding the ATP/substrate mixture.

o Incubate at 30°C for a specified time (e.g., 60 minutes).

o

Stop the reaction by adding a stop solution (e.g., 7.5 M guanidine hydrochloride).
e Detection:
o Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose).

o Wash the membrane extensively with phosphoric acid to remove unincorporated [y-
32PATP.

o Measure the incorporated radioactivity using a scintillation counter.
e Data Analysis:

o Calculate the percentage of mTOR inhibition for each DHM25 concentration and
determine the ICso value.
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Western Blot Analysis of mTOR Signaling

This protocol is used to assess the effect of DHM25 on the phosphorylation status of mTOR
downstream targets in cells.
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Caption: General workflow for Western blot analysis of mTOR signaling.
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Protocol:
e Cell Culture and Treatment:

o Plate cells (e.g., MDA-MB-231) and allow them to adhere overnight.

o Treat cells with various concentrations of DHM25 or vehicle for the desired time.
e Cell Lysis and Protein Quantification:

o Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and
phosphatase inhibitors.

o Determine protein concentration using a BCA assay.
o SDS-PAGE and Western Blotting:
o Separate equal amounts of protein on an SDS-polyacrylamide gel.
o Transfer proteins to a PVDF or nitrocellulose membrane.
o Block the membrane with 5% non-fat milk or BSAin TBST.

o Incubate with primary antibodies against phosphorylated and total mTOR, Akt, S6K, and
4E-BP1 overnight at 4°C.

o Wash the membrane and incubate with HRP-conjugated secondary antibodies.
o Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
e Analysis:

o Quantify band intensities and normalize phosphoprotein levels to total protein levels.

Cell Viability Assay

This assay measures the effect of DHM25 on the proliferation and viability of cancer cells.

Protocol (MTT Assay):
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Cell Seeding and Treatment:
o Seed cells in a 96-well plate and allow them to attach.
o Treat cells with a range of DHM25 concentrations for 24-72 hours.

MTT Incubation:

o Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

Formazan Solubilization:

o Remove the medium and add DMSO to dissolve the formazan crystals.

Absorbance Measurement:

o Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

o Calculate the percentage of cell viability relative to the vehicle-treated control and
determine the ICso value.

Conclusion

DHMZ25 is a promising covalent mTOR inhibitor with potent anti-cancer properties, particularly
in the context of triple-negative breast cancer. Its unigue mechanism of irreversible inhibition
offers a potential advantage over reversible inhibitors. The information and protocols provided
in this guide are intended to facilitate further research into the therapeutic potential of DHM25
and the development of novel covalent mTOR inhibitors. Further studies are warranted to fully
elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and
efficacy in clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b607156?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. Collection - A Novel Covalent mTOR Inhibitor, DHM25, Shows in Vivo Antitumor Activity
against Triple-Negative Breast Cancer Cells - Journal of Medicinal Chemistry - Figshare
[figshare.com]

¢ To cite this document: BenchChem. [nTOR inhibitor-23 (DHM25) chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607156#mtor-inhibitor-23-dhm25-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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